molecular formula C15H18N4O B2688882 N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415501-43-6

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2688882
CAS No.: 2415501-43-6
M. Wt: 270.336
InChI Key: SOBMUDHZIANHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14-16-10-11-19(14)18-13/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBMUDHZIANHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]pyridazine class, which has been recognized for various bioactive properties. The structural formula can be represented as follows:

N 2 cyclohex 1 en 1 yl ethyl imidazo 1 2 b pyridazine 6 carboxamide\text{N 2 cyclohex 1 en 1 yl ethyl imidazo 1 2 b pyridazine 6 carboxamide}

This compound features a cyclohexene moiety and an imidazo[1,2-b]pyridazine core, which contributes to its biological activity.

Antitumor Activity

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit potent antitumor properties. A study highlighted that modifications in the imidazo[1,2-b]pyridazine scaffold led to compounds with significant inhibitory effects on various cancer cell lines. For instance, specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and melanoma cells (A375) .

Kinase Inhibition

Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of cyclin-dependent kinases (CDKs). A notable example is the identification of compounds that inhibit CDK2 with high potency, which is crucial for regulating cell cycle progression. These compounds showed promising pharmacokinetic profiles in vivo, with plasma levels exceeding 1 µM after administration in murine models .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have shown that certain derivatives can inhibit Bruton’s tyrosine kinase (Btk), which plays a pivotal role in B-cell receptor signaling and autoimmune responses. This inhibition suggests potential applications in treating autoimmune diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key findings include:

  • Substituent Effects : The presence of various substituents on the pyridazine ring significantly influences biological activity. For example, alkyl substitutions can enhance lipophilicity and improve cellular uptake.
  • Ring Modifications : Alterations to the cyclohexene moiety have been shown to affect the binding affinity to target proteins, thus impacting efficacy .

Case Study 1: Anticancer Activity

In a preclinical study published in Cancer Research, a derivative of this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM against MDA-MB-231 cells. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Anti-inflammatory Effects

A study focused on autoimmune models demonstrated that the compound reduced inflammatory cytokine production in vitro and in vivo. Mice treated with this derivative showed decreased levels of TNF-alpha and IL-6 following immune stimulation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GISTs) and other malignancies. The compound's mechanism of action involves blocking the phosphorylation of target proteins, thereby disrupting signaling pathways critical for tumor growth and survival .

Inhibition of Protein SMYD

Another notable application of this compound is its potential role in inhibiting SMYD proteins (SET and MYND domain-containing proteins), which are implicated in various cancers and developmental disorders. By targeting these proteins, this compound may offer a novel therapeutic strategy for treating malignancies that exhibit overexpression or aberrant activity of SMYD proteins .

Case Studies

Case Study 1: c-KIT Inhibition

A study investigated the efficacy of this compound as a selective inhibitor of c-KIT kinase. The results demonstrated that the compound effectively reduced cell proliferation in GIST cell lines harboring c-KIT mutations. In vivo studies further confirmed its potential as a therapeutic agent against tumors driven by c-KIT activation.

Case Study 2: SMYD Protein Targeting

In another investigation focused on SMYD protein inhibition, researchers synthesized derivatives of this compound. These derivatives showed varying degrees of inhibitory activity against SMYD3 and SMYD2. The most potent compounds displayed promising results in preclinical models, suggesting their viability as leads for drug development aimed at cancers associated with these targets.

Summary Table of Applications

Application Target Mechanism Potential Impact
Anticancer Therapyc-KITKinase inhibitionTreatment for GIST and other cancers
Inhibition of SMYD ProteinsSMYD3/SMYD2Disruption of protein functionNovel approach for cancer treatment

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for preparing imidazo[1,2-b]pyridazine derivatives, including N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide?

  • The synthesis of imidazo[1,2-b]pyridazine derivatives often involves cyclocondensation reactions. For example, cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane yields intermediates, which can be further modified via nitration or nucleophilic substitution . Substitutions at reactive positions (e.g., chloromethyl groups) with reagents like sodium benzenesulfinate enable functionalization . These methods are adaptable to introduce cyclohexenylethyl side chains via alkylation or coupling reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing imidazo[1,2-b]pyridazine derivatives?

  • 1H/13C NMR confirms hydrogen and carbon environments, particularly for distinguishing substituents on the heterocyclic core .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as demonstrated in studies of similar compounds (e.g., C21H16F2N4O2 with HRMS matching calculated values) .
  • Infrared (IR) Spectroscopy identifies functional groups like carbonyls or nitriles .

Q. How is the biological activity of imidazo[1,2-b]pyridazine derivatives evaluated in preclinical studies?

  • Kinase inhibition assays (e.g., VEGFR2) are used to assess therapeutic potential, as seen with TAK-593, a related imidazo[1,2-b]pyridazine inhibitor .
  • Antiproliferative activity is tested against cancer cell lines (e.g., Hep-G2) using MTT assays, with IC50 values determining potency .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?

  • Reaction Solvent and Temperature : Replacing 1,2-dimethoxyethane with polar aprotic solvents (e.g., DMF) may enhance cyclocondensation efficiency .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd for cross-couplings) could streamline substitutions at the chloromethyl position .
  • Purification Strategies : Chromatography-free crystallization or aqueous workups, as used in related imidazo[1,2-a]pyridine syntheses, can reduce costs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Cell Line Selection : Discrepancies in antiproliferative activity (e.g., Hep-G2 vs. other lines) may reflect variable expression of target proteins. Validate target engagement using Western blotting or siRNA knockdowns .
  • Off-Target Profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions that confound data .
  • Pharmacokinetic Studies : Poor solubility or metabolic instability in certain assays can be addressed via prodrug design or formulation optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro at position 3) to enhance electrophilicity and target binding, as shown in 3-nitroimidazo[1,2-b]pyridazines .
  • Side-Chain Engineering : Replace cyclohexenylethyl with cyclopropylcarbonyl groups to improve metabolic stability, as seen in TAK-593 .
  • Bioisosteric Replacements : Substitute the carboxamide moiety with sulfonamides or ureas to modulate solubility and potency .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of imidazo[1,2-b]pyridazine derivatives?

  • LogP and Solubility : Use Schrödinger’s QikProp or Molinspiration to estimate lipophilicity and aqueous solubility, critical for pharmacokinetic optimization .
  • Docking Studies : AutoDock Vina or Glide can model interactions with targets like VEGFR2, guiding rational design .

Q. How should researchers validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to the intended target (e.g., kinases) by monitoring thermal stability shifts .
  • Pathway Analysis : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) via ELISA or flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.